1-(3-Chloropropyl)-3-fluoro-4-(trifluoromethylthio)benzene
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Overview
Description
1-(3-Chloropropyl)-3-fluoro-4-(trifluoromethylthio)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, a fluorine atom, and a trifluoromethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-3-fluoro-4-(trifluoromethylthio)benzene typically involves the reaction of a suitable benzene derivative with chloropropyl and trifluoromethylthio reagents. One common method involves the use of thionyl chloride and N,N-dimethylformamide (DMF) as catalysts. The reaction is carried out at temperatures ranging from 20°C to 45°C for about 20 hours . The crude product is then purified by vacuum distillation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure maximum conversion and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-3-fluoro-4-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding hydrocarbons.
Addition Reactions: The benzene ring can participate in electrophilic addition reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include substituted benzene derivatives, sulfoxides, sulfones, and reduced hydrocarbons.
Scientific Research Applications
1-(3-Chloropropyl)-3-fluoro-4-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-3-fluoro-4-(trifluoromethylthio)benzene involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the lipophilicity of the compound, facilitating its penetration through biological membranes. The fluorine atom can influence the compound’s reactivity and binding affinity to target proteins and enzymes. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloropropyl)-4-(trifluoromethyl)benzene
- 1-(3-Chloropropyl)-3-(trifluoromethyl)benzene
- 1-Chloro-2-(3-chloropropyl)-3-(trifluoromethylthio)benzene
Uniqueness
1-(3-Chloropropyl)-3-fluoro-4-(trifluoromethylthio)benzene is unique due to the presence of both fluorine and trifluoromethylthio groups, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C10H9ClF4S |
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Molecular Weight |
272.69 g/mol |
IUPAC Name |
4-(3-chloropropyl)-2-fluoro-1-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9ClF4S/c11-5-1-2-7-3-4-9(8(12)6-7)16-10(13,14)15/h3-4,6H,1-2,5H2 |
InChI Key |
UKRITAXRFXGKAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCCl)F)SC(F)(F)F |
Origin of Product |
United States |
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